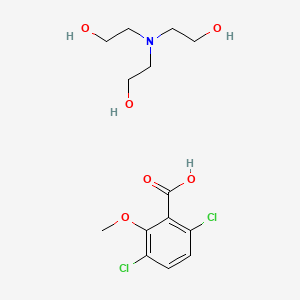
Dicamba-trolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicamba-trolamine is a synthetic herbicide used primarily for the control of annual and perennial broad-leaved weeds and brush species. It is a derivative of dicamba (3,6-dichloro-2-methoxybenzoic acid) and is known for its selective, systemic action, being absorbed through leaves and translocated throughout the plant . This compound has been widely used in various agricultural applications, including cotton, sugarcane, soybeans, sorghum, and cereals .
準備方法
Synthetic Routes and Reaction Conditions: Dicamba-trolamine is synthesized by reacting dicamba with trolamine (triethanolamine). The reaction typically involves the esterification of dicamba with trolamine under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors where dicamba and trolamine are mixed in stoichiometric ratios. The reaction mixture is then heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Dicamba-trolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Dicamba-trolamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying herbicide behavior and interactions with other chemicals.
Biology: this compound is used in plant biology research to study its effects on plant growth and development.
Industry: It is widely used in agriculture for weed control, contributing to increased crop yields and reduced competition from unwanted plants
作用機序
Dicamba-trolamine acts as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocated throughout the plant, where it disrupts normal plant growth processes. The compound induces uncontrolled cell division and growth, leading to the death of the targeted weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
類似化合物との比較
Dicamba: The parent compound, used widely as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.
Triclopyr: A herbicide used for woody plant control.
Uniqueness: Dicamba-trolamine is unique due to its combination of dicamba and trolamine, which enhances its solubility and effectiveness. It offers a broader spectrum of weed control and is less prone to volatilization compared to dicamba alone .
特性
CAS番号 |
53404-29-8 |
|---|---|
分子式 |
C14H21Cl2NO6 |
分子量 |
370.2 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;3,6-dichloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;8-4-1-7(2-5-9)3-6-10/h2-3H,1H3,(H,11,12);8-10H,1-6H2 |
InChIキー |
ZMLZTMPXQOOCNI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















